Cas no 1804530-20-8 (5-Amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)

5-Amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde is a versatile organic compound featuring a pyridine core with a trifluoromethoxy substituent and a carboxaldehyde group. Its unique structure offers significant advantages in synthetic chemistry, including enhanced stability and reactivity, making it a valuable intermediate for the preparation of various pharmaceuticals and fine chemicals.
5-Amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde structure
1804530-20-8 structure
Product Name:5-Amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
CAS No:1804530-20-8
MF:C8H8F3N3O2
MW:235.16323184967
CID:4930397
Update Time:2025-07-15

5-Amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
    • Inchi: 1S/C8H8F3N3O2/c9-8(10,11)16-7-4(1-12)6(3-15)14-2-5(7)13/h2-3H,1,12-13H2
    • InChI Key: DJBGDJQBWOTDMM-UHFFFAOYSA-N
    • SMILES: FC(OC1C(=CN=C(C=O)C=1CN)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 249
  • XLogP3: 0
  • Topological Polar Surface Area: 91.2

5-Amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A022003247-500mg
5-Amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
1804530-20-8 97%
500mg
$960.40 2022-04-02
Alichem
A022003247-1g
5-Amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
1804530-20-8 97%
1g
$1,680.00 2022-04-02

Additional information on 5-Amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde

Introduction to 5-Amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1804530-20-8)

5-Amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1804530-20-8, is a pyridine derivative featuring a unique structural configuration that makes it a promising candidate for various biochemical applications. The presence of multiple functional groups, including an amino group, an aminomethyl substituent, and a trifluoromethoxy group, along with the aldehyde functionality at the 2-position of the pyridine ring, contributes to its diverse reactivity and potential biological activity.

The 5-amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde structure is particularly intriguing due to its ability to serve as a versatile intermediate in the synthesis of more complex molecules. The aldehyde group, for instance, provides a reactive site for condensation reactions, enabling the formation of Schiff bases and other heterocyclic compounds. Meanwhile, the amino and aminomethyl groups can participate in hydrogen bonding interactions, which are crucial for molecular recognition processes in drug design.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in developing novel therapeutic agents. The trifluoromethoxy group in this molecule imparts enhanced metabolic stability and lipophilicity, attributes that are highly desirable in drug candidates. Such modifications often lead to improved pharmacokinetic profiles, including prolonged half-life and increased bioavailability. The combination of these features makes 5-amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde a valuable building block for researchers aiming to develop next-generation pharmaceuticals.

In the context of drug discovery, this compound has been explored as a precursor for synthesizing inhibitors targeting various biological pathways. For instance, pyridine derivatives have shown promise in inhibiting enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases, including cancer and inflammatory disorders. The aminomethyl substituent further enhances the compound's potential by allowing for facile derivatization into peptidomimetics or other protein-binding molecules.

One of the most compelling aspects of 5-amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde is its role in generating libraries of compounds for high-throughput screening (HTS). Pharmaceutical companies and academic institutions frequently employ HTS to identify lead compounds with desired biological activities. The structural diversity offered by this intermediate allows researchers to modulate key pharmacophoric elements while maintaining core structural integrity, thereby facilitating the optimization process.

The synthesis of 5-amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps typically include functional group interconversions, such as formylation at the 2-position of the pyridine ring, followed by protection-deprotection strategies to isolate the desired product. Advanced techniques like palladium-catalyzed cross-coupling reactions may also be employed to introduce the trifluoromethoxy group efficiently.

The compound's solubility profile is another critical consideration in its application within pharmaceutical research. While polar functional groups enhance water solubility, the presence of hydrophobic moieties like the trifluoromethoxy group can influence overall solubility characteristics. Researchers often tailor solubility properties through co-crystallization or solubilization techniques to ensure compatibility with various experimental protocols.

From a computational chemistry perspective, 5-amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde has been subjected to extensive molecular modeling studies to predict its interactions with biological targets. These studies not only aid in understanding binding affinities but also provide insights into potential side effects or off-target activities. Such analyses are integral to rational drug design, ensuring that promising candidates proceed efficiently through preclinical development.

The growing interest in fluorinated compounds stems from their unique electronic properties, which can significantly alter molecular behavior. In 5-amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde, the electron-withdrawing nature of fluorine atoms enhances electrophilicity at certain reactive sites while simultaneously stabilizing negative charges on adjacent atoms. This dual effect makes it an exceptionally versatile scaffold for medicinal chemists seeking to fine-tune reactivity profiles.

In conclusion,5-Amino-3-(aminomethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1804530-20-8) represents a cornerstone in modern pharmaceutical research due to its multifaceted structural features and synthetic utility. Its incorporation into drug discovery pipelines has yielded novel compounds with significant therapeutic potential across multiple disease areas. As research continues to evolve,this compound will undoubtedly remain at forefront of innovation,driving advancements that benefit both scientists and patients alike.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.